Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-thiophenecarbonyl chloride and 3-chlorothiophene-2-carboxylic acid.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of a catalyst.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the thiophene ring with a 2-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the chlorosulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but lacks the 2-methylphenyl group.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Contains a sulfamoyl group instead of the chlorosulfonyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H11ClO4S2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
InChI Key |
ACRIAOJBIUEHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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